Capsiate

TRPV1 Nociception Sensory Biology

Capsiate (CAS 205687-01-0), a carboxylic ester obtained from vanillyl alcohol and (6E)-8-methylnon-6-enoic acid, is the prototypical member of the capsinoid family. Unlike the capsaicinoid capsaicin, which is an amide, Capsiate features an ester bond linking its vanillyl and acyl moieties, a structural distinction that critically abolishes its oral pungency while retaining its ability to activate the transient receptor potential vanilloid 1 (TRPV1) channel.

Molecular Formula C18H26O4
Molecular Weight 306.4 g/mol
CAS No. 205687-01-0
Cat. No. B039960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCapsiate
CAS205687-01-0
Synonymscapsiate
dihydrocapsiate
nonanoic acid, 8-methyl-, (4-hydroxy-3-methoxyphenyl)methyl este
Molecular FormulaC18H26O4
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC(C)C=CCCCCC(=O)OCC1=CC(=C(C=C1)O)OC
InChIInChI=1S/C18H26O4/c1-14(2)8-6-4-5-7-9-18(20)22-13-15-10-11-16(19)17(12-15)21-3/h6,8,10-12,14,19H,4-5,7,9,13H2,1-3H3/b8-6+
InChIKeyZICNYIDDNJYKCP-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Capsiate (CAS 205687-01-0): A Non-Pungent Capsaicinoid Agonist for TRPV1-Mediated Metabolic Research


Capsiate (CAS 205687-01-0), a carboxylic ester obtained from vanillyl alcohol and (6E)-8-methylnon-6-enoic acid, is the prototypical member of the capsinoid family [1]. Unlike the capsaicinoid capsaicin, which is an amide, Capsiate features an ester bond linking its vanillyl and acyl moieties, a structural distinction that critically abolishes its oral pungency while retaining its ability to activate the transient receptor potential vanilloid 1 (TRPV1) channel [2]. As a naturally occurring component of the non-pungent 'CH-19 Sweet' pepper (Capsicum annuum), Capsiate serves as a vital research tool and a dietary ingredient where the noxious sensory effects of capsaicin would confound experimental design or limit product application [3].

Why Capsiate Cannot Be Replaced by Capsaicin or Other Capsinoids in Experimental and Industrial Applications


Generic substitution within the capsaicinoid/capsinoid class is scientifically invalid due to distinct physicochemical and pharmacokinetic properties that dictate functional outcomes. The defining difference between Capsiate and capsaicin lies in a single bond: an ester in Capsiate versus an amide in capsaicin [1]. This seemingly minor variation leads to a drastically different sensory profile; Capsiate is non-pungent when applied to the oral cavity or skin, whereas capsaicin is profoundly irritating [2]. This is due to Capsiate's higher instability in aqueous environments and its distinct absorption kinetics, which prevent it from reaching oral TRPV1 nociceptors in sufficient concentrations to trigger a pungent response [2]. Furthermore, within the capsinoid family, compounds like dihydrocapsiate exhibit different metabolic stability and tissue distribution, making them inappropriate substitutes for experiments requiring the specific kinetic profile of Capsiate [3]. Therefore, selection must be guided by specific, quantifiable evidence of differentiation.

Quantitative Evidence Guide for Capsiate Differentiation Against Analogs


Quantified Absence of Oral Nociception: A Decisive Differentiation from Capsaicin

Unlike capsaicin, which elicits a strong irritant response, Capsiate produces no significant nociceptive behavior when applied to the oral cavity or skin of mice [1]. This is a critical functional differentiation, despite both compounds being TRPV1 agonists with comparable in vitro potency.

TRPV1 Nociception Sensory Biology

Capsiate Exhibits Distinct In Vivo Brain Activation Patterns Compared to Capsaicin

While both Capsiate and capsaicin are TRPV1 agonists, they trigger different spatial patterns of brain activation following intragastric infusion. Crucially, capsaicin activates the periaqueductal grey (PAG), a key region for pain processing, whereas Capsiate does not [1]. This provides a neuroanatomical basis for Capsiate's non-nociceptive physiological effects.

Neuroscience Functional MRI TRPV1

Capsiate Exhibits Dual TRPV1/TRPA1 Agonism with Higher Potency for TRPV1

Capsiate's pharmacological profile is distinct from that of capsaicin. While both are agonists of TRPV1, Capsiate is also a documented agonist of the TRPA1 channel [1]. This dual agonism may contribute to its unique biological effects. Furthermore, its potency differs between the two targets, with a lower EC50 for TRPV1 than for TRPA1 .

Ion Channel Pharmacology TRPA1 TRPV1

Oral Capsiate Administration Enhances In Vivo Muscle Oxidative Efficiency and Reduces Abdominal Fat

Chronic oral administration of Capsiate leads to significant metabolic improvements in rodents, including a reduction in the oxidative cost of muscle contraction and a decrease in abdominal fat. Specifically, a 2-week daily treatment with Capsiate reduced the oxidative cost of contraction by 30-40% in exercising mouse skeletal muscle [1]. A separate 14-day study using a 100 mg/kg dose showed a decrease in abdominal fat content despite hyperphagia [2].

Metabolism Obesity Muscle Physiology

Capsiate Directly Inhibits Src Kinase Activity and VEGF-Induced Angiogenesis

Capsiate demonstrates potent anti-angiogenic activity in vitro, inhibiting VEGF-induced proliferation, chemotactic motility, and tube formation of primary cultured human endothelial cells. This effect is mediated through direct inhibition of Src kinase activity, where Capsiate docks into the ATP-binding site [1]. These effects were observed at concentrations ranging from 5 to 25 μM [2].

Angiogenesis Cancer Research Kinase Inhibition

Recommended Research and Industrial Application Scenarios for Capsiate


In Vivo Studies of TRPV1-Mediated Metabolism Without Sensory Confounds

Capsiate is the ideal agonist for investigating the metabolic effects of TRPV1 activation in conscious animal models. Its proven non-pungency in oral and dermal applications [1] allows for long-term dietary or oral gavage studies on energy expenditure, fat oxidation, and body composition without the confounding stress, pain, and altered feeding behavior caused by capsaicin [REFS-2, REFS-3].

Development of Non-Irritant, TRPV1-Targeted Consumer Health Products

For the nutraceutical and cosmeceutical industries, Capsiate is the preferred ingredient for products aiming to harness the metabolic or anti-inflammatory benefits of TRPV1 activation. Its high lipophilicity and lack of oral pungency [1] make it a viable candidate for weight management supplements and topical formulations designed for daily use without causing discomfort, a key differentiator from capsaicin-based products.

Dissecting TRPV1-Dependent vs. -Independent Cellular Pathways

Capsiate serves as a crucial tool for separating TRPV1-mediated effects from other signaling pathways. While its metabolic actions are linked to TRPV1 [1], its anti-angiogenic activity is mediated through a TRPV1-independent mechanism involving direct Src kinase inhibition [2]. This dual profile allows researchers to use Capsiate as a control to confirm TRPV1-dependence in complex biological systems.

Investigating Functional Selectivity at TRPV1

Capsiate and capsaicin, despite being similarly potent TRPV1 agonists in vitro [1], produce different patterns of brain activation in vivo, with Capsiate failing to activate the pain-related periaqueductal grey (PAG) [2]. This makes Capsiate an essential probe for studying the phenomenon of functional selectivity (biased agonism) at the TRPV1 channel, and for exploring how distinct ligands can trigger divergent physiological outcomes.

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